molecular formula C7H3F6N B6289601 2,3,5-Trifluoro-6-(trifluoromethyl)aniline CAS No. 123973-34-2

2,3,5-Trifluoro-6-(trifluoromethyl)aniline

Cat. No.: B6289601
CAS No.: 123973-34-2
M. Wt: 215.10 g/mol
InChI Key: MQXIQSWDHRQZJN-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to the benzene ring, making it a highly fluorinated derivative of aniline. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, which can be advantageous in various applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2,3,5-trifluoro-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-2-1-3(9)5(10)6(14)4(2)7(11,12)13/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXIQSWDHRQZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-6-(trifluoromethyl)aniline typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-(trifluoromethyl)aniline involves its reactivity in organic synthesis, allowing for the modification and functionalization of organic molecules to generate novel chemical entities . The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluoro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This arrangement can impart distinct electronic and steric properties, making it particularly useful in applications where precise control over molecular interactions is required.

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